6-Fluoro-3-methoxy-2-nitrophenylboronic acid
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Overview
Description
6-Fluoro-3-methoxy-2-nitrophenylboronic acid is an organoboron compound with the molecular formula C7H7BFNO5 It is characterized by the presence of a boronic acid group attached to a fluorinated, methoxylated, and nitrated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methoxy-2-nitrophenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of 6-fluoro-3-methoxy-2-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methoxy-2-nitrophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 6-Fluoro-3-methoxy-2-nitrophenol.
Reduction: 6-Fluoro-3-methoxy-2-aminophenylboronic acid.
Scientific Research Applications
6-Fluoro-3-methoxy-2-nitrophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other functionalized boronic acids.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methoxy-2-nitrophenylboronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product. The nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the compound.
Comparison with Similar Compounds
6-Fluoro-3-methoxy-2-nitrophenylboronic acid can be compared with other boronic acids such as:
Phenylboronic acid: Lacks the fluorine, methoxy, and nitro substituents, resulting in different reactivity and applications.
4-Fluorophenylboronic acid: Contains a fluorine substituent but lacks the methoxy and nitro groups, leading to different chemical properties.
3-Methoxyphenylboronic acid: Contains a methoxy group but lacks the fluorine and nitro substituents, affecting its reactivity and applications.
The unique combination of fluorine, methoxy, and nitro groups in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(6-fluoro-3-methoxy-2-nitrophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO5/c1-15-5-3-2-4(9)6(8(11)12)7(5)10(13)14/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKAWZITZBEOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1[N+](=O)[O-])OC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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